(5-amino-1H-1,2,4-triazol-3-yl)méthanol

Vue d'ensemble

Description

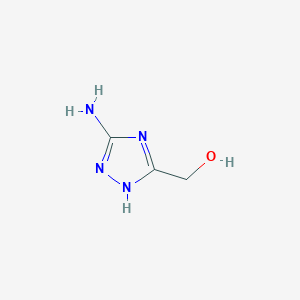

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Applications De Recherche Scientifique

Synthèse de Propanamides

“(5-amino-1H-1,2,4-triazol-3-yl)méthanol” est utilisé dans la synthèse de N-substitués 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Deux voies complémentaires ont été proposées et réalisées avec succès dans la synthèse de 20 exemples représentatifs .

Applications Antifongiques

Ce composé possède une activité antifongique potentielle . Il est utilisé dans la synthèse de composés comprenant un squelette de pyridine-3-sulfonamide et des substituants 1,2,4-triazole connus pour leur activité antifongique . Bon nombre de ces composés montrent une efficacité supérieure à celle du fluconazole, principalement contre les espèces Candida albicans et Rhodotorula mucilaginosa .

Préparation d'Antibiotiques

“this compound” peut être utilisé pour préparer des antibiotiques . Il est un représentant typique des acides aminoazolecarboxyliques, qui sont largement étudiés en raison de leur capacité à former des oligoamides hétéroaromatiques et à affecter l'expression génique .

Synthèse de Substances Riches en Énergie

Ce composé est également utilisé dans la synthèse de substances biologiquement actives et riches en énergie . Ces substances ont un large éventail d'applications dans divers domaines de la science et de la technologie .

Diminution de la Sensibilité des Sels Cibles

La forme cationique de “this compound” peut diminuer la sensibilité et augmenter la teneur en azote des sels cibles de manière efficace . Certains de ces sels présentent une bonne stabilité thermique (jusqu'à 407 °C) et des sensibilités aux chocs raisonnables .

Criblage Anticancéreux

Les sulfonamides, dérivés du médicament antibactérien sulfanilamide, constituent une classe importante de composés biologiquement actifs ayant un large spectre d'applications pharmacologiques . Les propriétés biologiques polyvalentes des sulfonamides incluent l'activité anticancéreuse .

Mécanisme D'action

Target of Action

It’s known that 1,2,4-triazoles have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

It’s known that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Result of Action

It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity and thermal stability of the 1,2,4-triazole derivatives .

Action Environment

It’s known that the cationic form of 1,2,4-triazole derivatives can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities .

Analyse Biochimique

Biochemical Properties

(5-amino-1H-1,2,4-triazol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of (5-amino-1H-1,2,4-triazol-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, (5-amino-1H-1,2,4-triazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to form stable complexes with its targets is crucial for its biological activity. For instance, its interaction with kinases involves binding to the ATP-binding site, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-amino-1H-1,2,4-triazol-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (5-amino-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell survival and proliferation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

(5-amino-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, (5-amino-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins is essential for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of (5-amino-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions. The reaction conditions, including the molar ratio and concentration of the reactants, temperature, and time, significantly influence the yield of the desired product . Another common method involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .

Industrial Production Methods: Industrial production of (5-amino-1H-1,2,4-triaz

Activité Biologique

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a nitrogen-containing heterocyclic compound that has garnered significant attention in biological research due to its diverse pharmacological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring with an amino group at the 5-position and a hydroxymethyl group at the 3-position. This unique structure enhances its solubility and reactivity, making it suitable for bioorthogonal reactions and as a versatile building block in organic synthesis. Its solubility in water and various organic solvents allows for broad application in biological systems.

Target Interactions

(5-amino-1H-1,2,4-triazol-3-yl)methanol interacts with several biological targets:

- Enzyme Inhibition : It is identified as a potent inhibitor of various enzymes including kinases and lysine-specific demethylase 1. This inhibition is crucial for regulating biochemical pathways involved in cell proliferation and apoptosis.

- CYP450 Interaction : The nitrogen atoms in the triazole ring bind to iron in the heme moiety of cytochrome P450 enzymes, which plays a significant role in drug metabolism .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human malignant melanoma cells (A375), with IC50 values indicating substantial growth inhibition. The compound's ability to induce cytotoxic effects has been validated through assays such as MTT and LDH .

Enzyme Inhibition Profile

The enzyme inhibition profile of (5-amino-1H-1,2,4-triazol-3-yl)methanol reveals its potential in therapeutic applications:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Lysine-specific demethylase 1 | Competitive | < 100 nM |

| Various kinases | Non-competitive | < 50 nM |

This table summarizes the potency of (5-amino-1H-1,2,4-triazol-3-yl)methanol against key enzymes involved in cancer progression and metabolism.

Case Study 1: Anticancer Activity

A study published in PubChem reported that derivatives of (5-amino-1H-1,2,4-triazol-3-yl)methanol exhibited significant cytotoxic effects on several cancer cell lines. The most active derivatives showed IC50 values ranging from 6 to 23 nM against human cancer cell lines such as HeLa and A375. These findings suggest that modifications to the triazole structure can enhance anticancer efficacy .

Case Study 2: Bioorthogonal Applications

The unique chemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol make it suitable for bioorthogonal reactions within living cells. It has been utilized as a biocompatible linker in click chemistry reactions, allowing for the covalent attachment of drugs or imaging agents to biomolecules like proteins or antibodies.

Propriétés

IUPAC Name |

(3-amino-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWSMVWRGAFPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950001 | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63870-39-3, 27277-03-8 | |

| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27277-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.